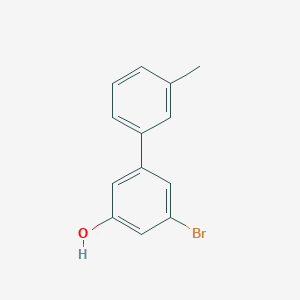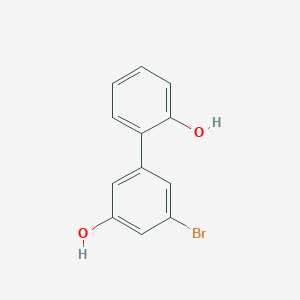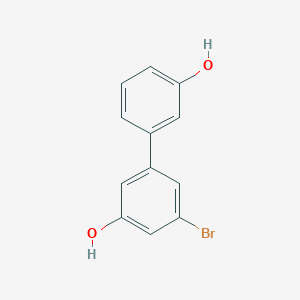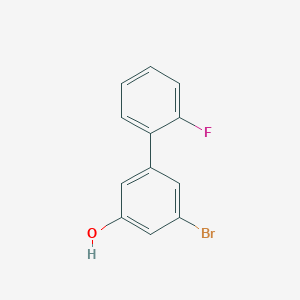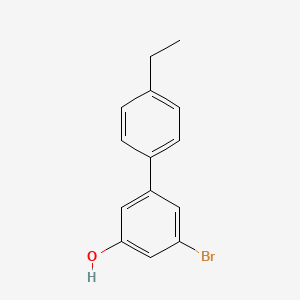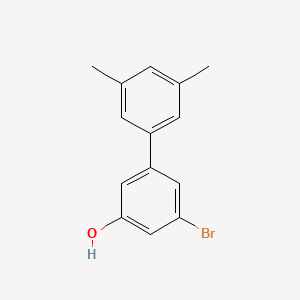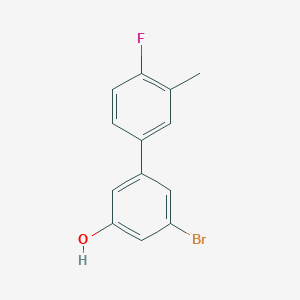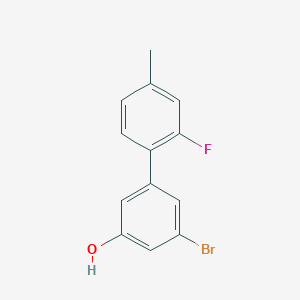
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% (3B5FMPP) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is an aromatic compound composed of a phenol group and a bromo-fluoro-methylphenyl group. It has a melting point of 54-56°C and a boiling point of 153-155°C. The compound has been studied for its potential to act as a catalyst in organic reactions, as well as its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Scientific Research Applications
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been studied for its potential to act as a catalyst in organic reactions. It has been found to be effective in the synthesis of various compounds, such as quinolines, indoles, and pyrroles. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been found to be effective in reducing inflammation and oxidative stress in cell cultures and animal models.
Mechanism of Action
The exact mechanism of action of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species, as well as by inhibiting the production of pro-inflammatory mediators. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. In cell cultures, it has been found to reduce inflammation, oxidative stress, and cell death. In animal models, it has been found to reduce inflammation, oxidative stress, and tumor growth. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to reduce the production of pro-inflammatory mediators, such as cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is non-toxic and has a wide range of potential applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to purify. In addition, the exact mechanism of action is not yet fully understood.
Future Directions
The potential applications of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% are numerous and there are many possible future directions for research. Further studies could be conducted to better understand the exact mechanism of action of the compound and to explore its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, further studies could be conducted to explore its potential as a catalyst in organic reactions and to develop new and improved synthesis methods. Finally, further studies could be conducted to explore the potential of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% to be used as a therapeutic agent in the treatment of various diseases.
Synthesis Methods
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% can be synthesized using a two-step process involving the reaction of 2-fluoro-4-methylphenol and bromine in the presence of an alkaline catalyst. The reaction of the two compounds produces 3-bromo-5-(2-fluoro-4-methylphenyl)phenol, which is then purified using a column chromatography technique. The purified compound is then recrystallized to obtain a 95% pure sample of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%.
properties
IUPAC Name |
3-bromo-5-(2-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSOMMQDMJHCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686376 |
Source


|
| Record name | 5-Bromo-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261925-09-0 |
Source


|
| Record name | 5-Bromo-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

